Funkioside G
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Overview
Description
Preparation Methods
Funkioside G is typically extracted from the leaves of Funkia ovata using methanolic extraction followed by chromatographic separation . The process involves:
Methanolic Extraction: The leaves are first extracted with methanol to obtain a crude extract containing various steroidal glycosides.
Chromatographic Separation: The crude extract is then subjected to thin-layer chromatography (TLC) and column chromatography on silica gel to isolate individual compounds, including this compound.
Chemical Reactions Analysis
Funkioside G undergoes several types of chemical reactions, including:
Scientific Research Applications
Funkioside G has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Funkioside G involves its interaction with specific molecular targets and pathways. The aglycone part, diosgenin, is known to modulate various biological pathways, including anti-inflammatory and anti-tumor pathways . The glycosidic part of this compound may enhance its solubility and bioavailability, contributing to its overall biological activity .
Comparison with Similar Compounds
Funkioside G is unique among steroidal glycosides due to its specific glycosidic structure. Similar compounds include:
Funkioside E: Another glycoside from Funkia ovata, which contains galactose, glucose, and rhamnose in a different ratio.
Diosgenin Glycosides: Other glycosides containing diosgenin as the aglycone but with different monosaccharide compositions.
Ruscogenin Glycosides: Glycosides containing ruscogenin, another steroidal aglycone, with varying glycosidic structures.
This compound stands out due to its unique combination of monosaccharides and its potential biological activities .
Properties
CAS No. |
60454-81-1 |
---|---|
Molecular Formula |
C56H90O26 |
Molecular Weight |
1179.3 g/mol |
IUPAC Name |
2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-51-43(69)39(65)46(33(18-59)76-51)79-53-48(47(37(63)31(16-57)75-53)80-49-41(67)36(62)29(60)20-71-49)81-52-44(70)40(66)45(32(17-58)77-52)78-50-42(68)38(64)35(61)23(3)73-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3 |
InChI Key |
UUVCMSBFUMKDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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